
6-Bromo-5-fluoro-1,2,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoro-1,2,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzothiadiazole ring. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1,2,3-benzothiadiazole typically involves the bromination and fluorination of 1,2,3-benzothiadiazole. One common method is the reaction of 1,2,3-benzothiadiazole with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
6-Bromo-5-fluoro-1,2,3-benzothiadiazole has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors, which are employed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1,2,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The presence of bromine and fluorine atoms enhances the compound’s ability to stabilize negative charges, making it an effective electron acceptor. This property is particularly valuable in organic electronics, where it helps to improve the efficiency of charge transport in semiconducting materials .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluoro-1,2,3-benzothiadiazole: This compound has similar electron-withdrawing properties and is used in similar applications, such as organic electronics and nonlinear optics.
4,7-Dibromo-5-fluoro-1,2,3-benzothiadiazole: Another closely related compound with similar applications.
Uniqueness
6-Bromo-5-fluoro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides distinct electronic properties compared to other benzothiadiazole derivatives. The combination of bromine and fluorine atoms in this compound offers a balance of reactivity and stability, making it a versatile building block for various applications .
Properties
Molecular Formula |
C6H2BrFN2S |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C6H2BrFN2S/c7-3-1-6-5(2-4(3)8)9-10-11-6/h1-2H |
InChI Key |
FXLSCXRXJJPGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)SN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



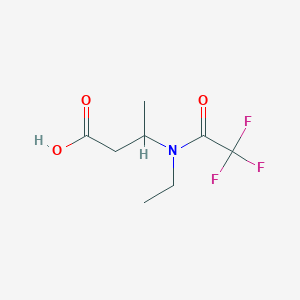



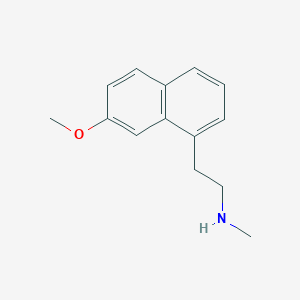
![rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)
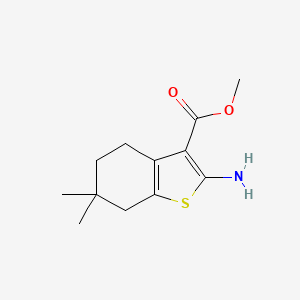
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)

![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)
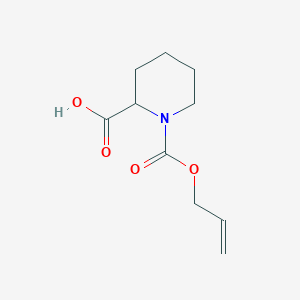
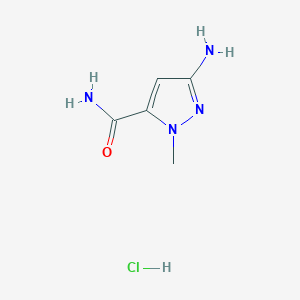
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)
